Methyl 4-chloro-3-hydroxythiophene-2-carboxylate is a chemical compound belonging to the thiophene family, characterized by a chloro and hydroxy substituent on the thiophene ring. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry. The presence of both the carboxylate and hydroxy groups contributes to its reactivity and ability to participate in various chemical reactions.
This compound can be synthesized through various organic reactions involving thiophene derivatives. Its structural features make it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate can be classified as:
The synthesis of methyl 4-chloro-3-hydroxythiophene-2-carboxylate typically involves several key steps:
The specific conditions for these reactions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, reflux conditions are commonly employed during esterification processes to ensure complete conversion.
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate has a molecular formula of CHClOS. Its structure includes:
The molecular weight is approximately 195.64 g/mol. The compound exhibits specific bond lengths and angles characteristic of its functional groups, which can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate participates in several important chemical reactions:
The reactivity of this compound is influenced by its electronic structure, where the electron-withdrawing chloro group enhances electrophilicity at adjacent positions on the thiophene ring.
The mechanism of action for methyl 4-chloro-3-hydroxythiophene-2-carboxylate primarily revolves around its ability to act as a reactive intermediate in organic synthesis.
Kinetic studies may reveal activation energies associated with these transformations, providing insight into their efficiency under various conditions.
Spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide valuable information regarding functional groups and molecular interactions.
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate finds applications in various fields:
Thiophene nuclei serve as fundamental building blocks in pharmaceuticals targeting diverse therapeutic areas. Statistical analysis reveals that at least 26 FDA-approved drugs incorporate thiophene rings, spanning applications from anti-inflammatory agents (e.g., suprofen, tiaprofenic acid) to anticancer therapeutics (e.g., raltitrexed, OSI-930) and central nervous system modulators (e.g., olanzapine, tiagabine) [1]. The sulfur atom within the thiophene ring enhances drug-receptor interactions through participation in hydrogen bonding and dipole-dipole interactions, while the aromatic system provides planar rigidity favorable for target binding [1] [5]. Morpholino-thiophene derivatives specifically demonstrate potent antitubercular activity (MIC values ≤ 0.72 μM against M. tuberculosis H37Rv) by targeting QcrB, a subunit of the menaquinol cytochrome c oxidoreductase essential for bacterial respiration [5]. This target specificity highlights how thiophene cores can be optimized to address pressing global health challenges, including multidrug-resistant pathogens.
The strategic placement of chloro and hydroxy groups at the 4- and 3-positions of the thiophene ring creates a synergistic electronic environment that profoundly influences both synthetic manipulation and biological activity. The chloro substituent serves as a strong electron-withdrawing group that decreases electron density at adjacent positions, enhancing stability against oxidative degradation while facilitating nucleophilic displacement reactions for further derivatization [1] [7]. Concurrently, the ortho-positioned hydroxy group exhibits tautomeric behavior, enabling equilibrium between hydroxy-thiophene and thioxo-dihydrothiophene forms, which expands hydrogen-bonding capabilities . In tyrosine phosphatase 1B (PTP1B) inhibitors—a target for diabetes and obesity—the hydroxy group acts as a hydrogen bond donor that interacts with catalytic residues, while the chloro group provides steric bulk that favorably positions adjacent pharmacophores . Molecular docking studies of analogues show that 3-hydroxy-4-chloro substitution patterns enable bidirectional interactions with enzyme active sites, explaining their superior inhibitory activity compared to dihalogenated or dehydroxylated counterparts .
Positional relationships between substituents on heterocyclic systems critically determine pharmacological potency and metabolic stability. The 3-hydroxy-4-chloro configuration on the thiophene ring creates an ortho-effect where proximal functional groups exhibit electronic communication and steric constraints that profoundly influence bioactivity [1] [5]. In antitubercular morpholino-thiophenes, the 3-hydroxy group adjacent to the primary amide at C2 facilitates intramolecular hydrogen bonding that stabilizes a bioactive conformation essential for QcrB inhibition [5]. Conversely, displacement of the chloro group from C4 to C5 reduces antimycobacterial activity by over 10-fold, demonstrating the critical importance of the 4-position for target engagement [5]. Similarly, in anticancer thiophene derivatives, the 4-chloro-3-hydroxy pattern enhances cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.096 μM) compared to isomers where chloro and hydroxy occupy distal positions . This synergy arises from the complementary electronic effects where the hydroxy group donates electrons into the ring while the chloro group withdraws them, creating a polarized electronic environment favorable for interactions with biological targets.
Table 2: Impact of Positional Isomerism on Biological Activity [1] [5]
Substituent Pattern | Biological Activity | Relative Potency |
---|---|---|
4-Chloro-3-hydroxy | PTP1B inhibition (Antidiabetic) | IC₅₀ = 5.25 μM |
4-Chloro-3-hydroxy | MCF-7 cytotoxicity (Anticancer) | IC₅₀ = 0.096 μM |
4-Chloro-3-methoxy | M. tuberculosis H37Rv inhibition | MIC = 0.42 μM |
5-Chloro-3-hydroxy | M. tuberculosis H37Rv inhibition | MIC > 20 μM |
3,4-Dihydroxy | PTP1B inhibition | IC₅₀ > 50 μM |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7